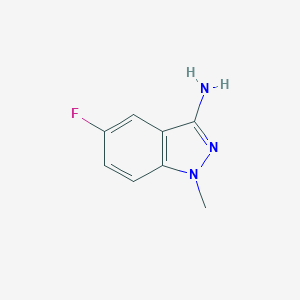

5-Fluoro-1-methyl-1H-indazol-3-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPNGUIESXJDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570382 | |

| Record name | 5-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171809-12-4 | |

| Record name | 5-Fluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 171809-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Chemical Synthesis and Advanced Derivatization of 5 Fluoro 1 Methyl 1h Indazol 3 Amine

Established Synthetic Pathways for the Indazole Core Formation

The construction of the 5-Fluoro-1-methyl-1H-indazol-3-amine framework is typically achieved through a series of well-defined synthetic steps, each targeting a specific structural feature of the final molecule.

Cyclization Reactions for Benzopyrazole Ring Construction

The formation of the indazole (benzopyrazole) ring system is a critical step in the synthesis. A common and effective method involves the cyclization of a suitably substituted benzonitrile (B105546) derivative with hydrazine (B178648). This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, followed by an intramolecular cyclization.

For the synthesis of the 5-fluoro-1H-indazol-3-amine precursor, a typical starting material is a 2,4-difluorobenzonitrile (B34149) or a related compound where one of the fluorine atoms can be selectively displaced by hydrazine. The reaction with hydrazine hydrate (B1144303) leads to the formation of the indazole ring, with the amino group at the 3-position being derived from the hydrazine moiety. nih.gov

Table 1: Representative Cyclization Reaction for Indazole Core Formation

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 2,4-Difluorobenzonitrile | Hydrazine hydrate | N-Methyl-2-pyrrolidone (NMP) | 100-120 | 85-95 |

| 2-Chloro-4-fluorobenzonitrile | Hydrazine hydrate | Dimethyl sulfoxide (B87167) (DMSO) | 110-130 | 80-90 |

Introduction of the Amine Functionality

The amine group at the C-3 position of the indazole ring is conveniently introduced during the cyclization step itself when hydrazine is used as a reagent with a 2-halobenzonitrile precursor. nih.gov The nitrogen atoms of hydrazine form the pyrazole (B372694) part of the bicyclic system, with one of the nitrogen atoms becoming the exocyclic amino group at C-3. This approach is highly efficient as it combines ring formation and amination in a single synthetic operation.

Alternative strategies could involve the synthesis of a 3-halo-indazole intermediate followed by a nucleophilic substitution with an amine source, though this is a less direct route for preparing the primary 3-aminoindazole.

Regioselective N-Methylation Protocols

With the 5-fluoro-1H-indazol-3-amine core established, the next crucial step is the regioselective methylation at the N-1 position. The direct alkylation of indazoles can often lead to a mixture of N-1 and N-2 isomers, making regiocontrol a significant challenge. nih.govbeilstein-journals.org The outcome of the methylation is highly dependent on the choice of the methylating agent, the base, and the solvent. beilstein-journals.org

For preferential N-1 methylation, a common strategy involves the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate. nih.gov The selection of a less polar, aprotic solvent generally favors the formation of the thermodynamically more stable N-1 isomer. beilstein-journals.org

Table 2: Conditions for Regioselective N-1 Methylation of Substituted Indazoles

| Substrate | Methylating Agent | Base | Solvent | N-1:N-2 Ratio |

| 5-Fluoro-1H-indazol-3-amine | Methyl iodide | NaH | THF | >95:5 |

| 5-Fluoro-1H-indazol-3-amine | Dimethyl sulfate | K2CO3 | DMF | ~80:20 |

Fluorination Strategies at the C-5 Position

In many synthetic routes, the fluorine atom at the C-5 position is incorporated from the outset by selecting a correspondingly substituted starting material, such as 4-fluoroaniline (B128567) or 2,4-difluorobenzonitrile. This "starting material" approach is often the most straightforward and efficient method for introducing fluorine into the desired position.

However, if a non-fluorinated indazole is the starting point, direct C-H fluorination at the C-5 position can be challenging due to the need for regioselective activation of that specific C-H bond. Modern fluorination methods, while advancing, still require careful substrate design for high regioselectivity. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), are often employed for the fluorination of aromatic systems, but directing the fluorine to the C-5 position in the presence of other reactive sites on the indazole ring would necessitate a carefully planned synthetic strategy, potentially involving directing groups.

Modern Catalytic Approaches in Indazole Synthesis

Modern organic synthesis has increasingly relied on transition-metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed cross-coupling reactions, in particular, have become powerful tools in the synthesis and derivatization of heterocyclic compounds like indazoles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds and can be employed in the synthesis of indazole derivatives. nih.gov While not typically a primary method for constructing the core this compound structure, it is invaluable for further derivatization. For instance, if a bromo-substituted precursor, such as 5-bromo-1-methyl-1H-indazol-3-amine, is synthesized, the bromine atom can be readily replaced with a variety of substituents using a Suzuki-Miyaura coupling with an appropriate boronic acid or boronate ester. researchgate.net

This reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a suitable ligand and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling on a Bromo-Indazole Substrate

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent |

| 5-Bromo-1-methyl-1H-indazol-3-amine | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Dioxane/Water |

| 5-Bromo-1-methyl-1H-indazol-3-amine | 4-Methoxyphenylboronic acid | PdCl2(dppf) | - | Na2CO3 | DME/Water |

This powerful catalytic method allows for the introduction of a wide array of aryl and heteroaryl groups at the C-5 position, providing access to a diverse library of derivatives for further chemical and biological exploration. snnu.edu.cnchemrxiv.org

Transition Metal-Mediated Functionalizations

Transition metal catalysis is a powerful tool for the functionalization of heterocyclic compounds like indazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to achieve. Palladium- and rhodium-catalyzed reactions are particularly prominent in this area. researchgate.net

A common strategy involves introducing a halogen, such as bromine, onto the indazole ring to serve as a handle for cross-coupling reactions. For instance, a bromo-substituted indazole can undergo Suzuki coupling reactions with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Cs₂CO₃) to introduce new aryl or heteroaryl groups. nih.govresearchgate.net This method is highly versatile for creating diverse libraries of compounds.

Another advanced technique is the direct C-H functionalization, which avoids the need for pre-functionalization with a halogen. researchgate.net For example, rhodium-catalyzed C-H olefination can introduce vinyl groups at specific positions on the indazole ring, guided by a directing group. researchgate.net Similarly, palladium-catalyzed oxidative arylation allows for the direct coupling of arenes with the indazole core, often with high regioselectivity controlled by the electronic properties of existing substituents. researchgate.net

These methods provide an atom-economical and efficient pathway to novel indazole derivatives.

Table 1: Examples of Transition Metal-Mediated Reactions for Indazole Functionalization

| Reaction Type | Catalyst System (Example) | Substrate Requirement | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ / Phosphine Ligand | Halogenated Indazole | C-C (Aryl/Heteroaryl) |

| C-H Olefination | Rhodium Catalyst | Indazole with Directing Group | C-C (Vinyl) |

Advanced Derivatization of this compound

The derivatization of this compound can be systematically explored by modifying substituents at both the nitrogen and carbon atoms of the indazole core.

While the N-1 position of the target compound is already methylated, the primary amine at the C-3 position is a key site for N-substitution. This amino group can be functionalized through various reactions to explore its impact on molecular properties. Standard reactions include acylation to form amides, reductive amination to form secondary or tertiary amines, and urea (B33335) or thiourea (B124793) formation.

Furthermore, the indazole nitrogen (N-1) can be a site for substitution in precursor molecules. For example, the synthesis of related indazoles often involves the nucleophilic substitution of an N-H hydrogen atom with alkyl or benzyl (B1604629) halides. nih.gov This approach, typically performed using a base to deprotonate the indazole nitrogen, allows for the introduction of a wide variety of groups at the N-1 position before the final amine is established or modified. nih.gov

The carbon skeleton of the this compound can be modified to introduce additional functional groups, with the C-6 position being a common target for derivatization. A key strategy for C-6 functionalization is the introduction of a bromine atom at this position, creating the intermediate 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine. apolloscientific.co.ukfluoromart.comsigmaaldrich.com

This bromo-derivative serves as a versatile precursor for transition metal-mediated cross-coupling reactions, as described in section 2.2.2. Using Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions, a wide array of substituents—including alkyl, aryl, vinyl, alkynyl, and amino groups—can be installed at the C-6 position. This allows for fine-tuning of the molecule's steric and electronic properties.

Analytical Confirmation of Synthetic Products

Rigorous analytical characterization is essential to confirm the structure and purity of newly synthesized derivatives. This is typically achieved through a combination of spectroscopic and chromatographic methods.

Spectroscopic techniques provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation in organic chemistry. elsevierpure.comelsevierpure.com ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon atoms. For indazole derivatives, specific chemical shifts and coupling constants can confirm the substitution patterns on the aromatic ring. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision, confirming the elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For derivatives of this compound, characteristic absorption bands would be observed for N-H bonds in the amine, C=C and C=N bonds within the heterocyclic ring system, and C-F bonds. nih.gov

Table 2: Hypothetical Spectroscopic Data for a C-6 Arylated Derivative

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | Multiple signals in the 7.0-8.5 ppm range | Aromatic protons on the indazole and new aryl group |

| Singlet around 3.8 ppm | N-methyl group protons | |

| Broad singlet around 5.0 ppm | -NH₂ protons | |

| ¹³C NMR | Signals in the 110-150 ppm range | Carbon atoms of the aromatic and heterocyclic rings |

| HRMS (EI) | [M]⁺ ion peak corresponding to the calculated exact mass | Confirms molecular formula |

| IR (cm⁻¹) | ~3400-3300 cm⁻¹ (doublet) | N-H stretching of the primary amine |

| ~1620 cm⁻¹ | C=N stretching in the indazole ring |

Chromatography is employed to separate the final product from unreacted starting materials, reagents, and byproducts, and to assess its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used primarily to monitor the progress of a chemical reaction. google.com By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound. The sample is passed through a column under high pressure, and a detector measures the concentration of the compound as it elutes. The purity is typically reported as a percentage based on the area of the product peak relative to the total area of all peaks in the chromatogram.

Comprehensive Analysis of Biological Activities of 5 Fluoro 1 Methyl 1h Indazol 3 Amine and Its Derivatives

Antineoplastic Activity and Cancer Therapeutic Potential

Research into derivatives based on the 1H-indazol-3-amine framework has revealed substantial anticancer properties. Through strategies like molecular hybridization, scientists have synthesized and evaluated series of these compounds, demonstrating their potential to inhibit cancer cell proliferation and induce cell death through various cellular mechanisms. nih.govresearchgate.net

In Vitro Cytotoxicity Against Diverse Human Cancer Cell Lines

Derivatives of 1H-indazol-3-amine have been systematically evaluated for their antiproliferative activity against a broad panel of human cancer cell lines. The methyl thiazolyl tetrazolium (MTT) colorimetric assay is a common method used to determine the cytotoxic effects of these compounds. researchgate.net Studies have demonstrated that these derivatives exhibit potent, dose-dependent cytotoxicity against cell lines originating from various cancers, including leukemia, lung, liver, prostate, and stomach cancers. researchgate.netnih.gov

For instance, a specific piperazine-indazole derivative, compound 6o , showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a half-maximal inhibitory concentration (IC50) value of 5.15 µM. nih.govresearchgate.net Other derivatives have also shown significant activity. Compound 5k displayed a potent inhibitory effect against the Hep-G2 liver cancer cell line with an IC50 of 3.32 µM. nih.gov Furthermore, a series of 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited vigorous potency against the HL60 leukemia cell line. nih.gov Research on indazol-pyrimidine-based derivatives identified compounds like 4f and 4i with strong cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Another related compound, N-(4-fluorobenzyl)-1H-indazol-6-amine , was effective against the HCT116 human colorectal cancer cell line. smolecule.com

The table below summarizes the in vitro cytotoxic activity of various 1H-indazol-3-amine derivatives against a range of human cancer cell lines.

| Derivative Compound | Cancer Cell Line | IC50 (µM) |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| Compound 5k | Hep-G2 (Hepatoma) | 3.32 |

| Derivative 100 | KG1 (Acute Myeloid Leukemia) | 25.3 ± 4.6 (nM) |

| Derivative 100 | SNU16 (Stomach Cancer) | 77.4 ± 6.2 (nM) |

| Indazol-pyrimidine 4a | A549 (Lung Cancer) | Potent |

| Indazol-pyrimidine 4i | A549 (Lung Cancer) | Potent |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal Cancer) | 14.3 ± 4.4 |

Selective Toxicity Profile towards Malignant Cells

A critical attribute of a promising anticancer agent is its ability to selectively target malignant cells while sparing normal, healthy cells, thereby minimizing side effects. nih.gov Several derivatives of 1H-indazol-3-amine have demonstrated a favorable selective toxicity profile.

Compound 6o , which was potent against the K562 cancer cell line (IC50 = 5.15 µM), showed significantly lower toxicity towards normal human embryonic kidney cells (HEK-293), with an IC50 value of 33.2 µM. nih.govresearchgate.net This indicates a considerable therapeutic window. In contrast, while compound 5k was highly effective against Hep-G2 cancer cells, it also exhibited high toxicity to normal HEK-293 cells (IC50 = 12.17 µM), making its poor selectivity a drawback for further development. nih.gov Similarly, certain indazol-pyrimidine derivatives showed a higher safety profile toward the normal MCF10a cell line compared to reference drugs. nih.gov The related compound N-(4-fluorobenzyl)-1H-indazol-6-amine also showed non-cytotoxicity in normal lung fibroblast cells (MRC5). smolecule.com

Mechanistic Studies on Cellular Processes Modulation

To understand the basis of their anticancer activity, researchers have investigated the molecular mechanisms through which 1H-indazol-3-amine derivatives exert their effects. Studies show these compounds modulate key cellular processes, including apoptosis and the cell cycle, often by targeting specific signaling pathways. nih.gov

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. nih.gov Derivatives of 1H-indazol-3-amine have been shown to be effective inducers of apoptosis.

The effects of compound 6o on K562 cells were quantified using an Annexin V-FITC/PI detection assay. nih.gov Treatment with compound 6o for 48 hours resulted in a dose-dependent increase in the total apoptosis rates. nih.gov The molecular mechanism behind this involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. researchgate.net Western blotting analysis revealed that compound 6o affects the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. researchgate.net An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. ijper.orgresearchgate.net Furthermore, studies on other indazol-pyrimidine derivatives, specifically compounds 4f and 4i , confirmed their ability to induce apoptosis by activating caspase-3/7, which are executioner caspases that play a central role in the apoptotic cascade. nih.gov

The cell cycle is a series of events that leads to cell division and replication. Disruption of this cycle is a common strategy for anticancer drugs to halt the proliferation of tumor cells. nih.gov

Further investigation into the antitumor properties of compound 6o revealed its effect on cell cycle distribution in K562 cells. nih.gov Using propidium (B1200493) iodide (PI) staining for cell cycle analysis, it was observed that after 24 hours of treatment with compound 6o at concentrations of 10, 12, and 14 µM, the population of cells in the G0/G1 phase increased to 31.8%, 36.4%, and 41.1% respectively, from a baseline of 29.4% in the control group. nih.gov This arrest in the G0/G1 phase prevents the cells from entering the S phase (DNA synthesis), effectively halting their proliferation. nih.govresearchgate.net

The tumor suppressor protein p53 is a vital component in cellular life activities, including DNA repair, cell cycle arrest, and apoptosis. nih.gov The interaction between p53 and its negative regulator, murine double minute 2 (MDM2), is a critical control point in cell fate. In many cancers, this interaction is disrupted, often by the overexpression of MDM2, which leads to the degradation of p53 and allows cancer cells to proliferate unchecked. nih.govekb.eg Therefore, inhibiting the p53-MDM2 interaction is a key therapeutic strategy. ekb.eg

Studies have confirmed that the anticancer activity of compound 6o is linked to the inhibition of the p53/MDM2 pathway. nih.govresearchgate.net To validate this, the expression levels of p53 and MDM2 proteins were evaluated by Western blotting after treatment with 6o . The results showed that the compound could up-regulate the expression level of the p53 protein while reducing the expression of the MDM2 protein. nih.gov This disruption of the p53-MDM2 feedback loop leads to an accumulation of p53, which in turn can trigger the transcription of apoptosis-related genes and induce cell death. nih.gov

In Vivo Efficacy in Preclinical Cancer Models (e.g., xenograft models)

One notable study reported the in vivo activity of a 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivative. This compound, identified as a potent pan-FGFR inhibitor, demonstrated nearly complete tumor growth inhibition (96.9%) in an NCI-H1581 (FGFR1-amplified) xenograft mouse model when administered orally. nih.gov This highlights the potential for appropriately substituted indazoles to achieve significant tumor suppression in vivo.

The data from this study is summarized in the table below:

| Compound ID | Cancer Model | Dosing | Tumor Growth Inhibition (%) |

| Compound 105 | NCI-H1581 xenograft | 10 mg/kg/qd (oral) | 96.9 |

This table presents data for a derivative of 1H-indazole, not 5-Fluoro-1-methyl-1H-indazol-3-amine itself.

Antimicrobial and Antifungal Investigations

Indazole derivatives have been recognized for their broad-spectrum antimicrobial and antifungal properties. mdpi.com

Research into the antibacterial properties of indazole derivatives has revealed activity against a variety of bacterial strains. For instance, certain 2H-indazole derivatives have demonstrated weak to modest activity against Gram-positive clinical isolates. Specifically, some compounds showed activity against strains of Enterococcus faecalis, while another derivative exhibited a broader spectrum of action against both Staphylococcus aureus and Staphylococcus epidermidis, including multidrug-resistant (MDR) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL. mdpi.comresearchgate.net

The antibacterial activity of selected indazole derivatives is presented in the table below:

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| 2H-Indazole Derivative | Enterococcus faecalis | ~128 |

| 2H-Indazole Derivative | Staphylococcus aureus | 64 - 128 |

| 2H-Indazole Derivative | Staphylococcus epidermidis | 64 - 128 |

This table summarizes findings for certain 2H-indazole derivatives, not this compound.

The antifungal potential of the indazole core has also been a subject of investigation. Studies have shown that some indazole derivatives possess activity against pathogenic yeasts. For example, two 2,3-diphenyl-2H-indazole derivatives were found to inhibit the in vitro growth of Candida albicans and Candida glabrata. mdpi.com Another study on indazole derivatives reported promising antifungal activity against Candida albicans. jchr.org Information regarding the efficacy of this compound or its direct derivatives against Aspergillus niger and Rhizopus oryzae is not detailed in the available literature.

The antifungal activity of selected 2,3-diphenyl-2H-indazole derivatives is detailed below:

| Compound ID | Fungal Strain | Activity |

| 18 | Candida albicans | Inhibition halo of 10 mm |

| 23 | Candida albicans | Inhibition halo of 13 mm |

| 18 | Candida glabrata | Inhibition halo of 3 mm |

| 23 | Candida glabrata | Inhibition halo of 4 mm |

This table presents data for 2,3-diphenyl-2H-indazole derivatives, not this compound.

Anti-inflammatory Properties

The indazole nucleus is a key feature in several compounds with anti-inflammatory properties. mdpi.com Research has shown that N-substituted indazolones are potent anti-inflammatory agents in animal models. nih.gov The anti-inflammatory effects of indazole derivatives are believed to be mediated through the inhibition of key inflammatory pathways. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). researchgate.net Furthermore, these agents have been shown to suppress the release of cytokines and inhibit the activity of lysosomal hydrolytic enzymes and prostaglandin (B15479496) cyclooxygenase. nih.gov

Enzyme Inhibition Profiles

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases, which are crucial targets in cancer therapy. nih.gov

Derivatives of 1H-indazol-3-amine have been extensively studied as inhibitors of various tyrosine kinases.

Bcr-Abl: A series of 1H-indazol-3-amine derivatives have been evaluated for their activity against both wild-type Bcr-Abl and the T315I mutant, which confers resistance to some Bcr-Abl inhibitors. One promising inhibitor from this series demonstrated potent inhibition of Bcr-AblWT with an IC50 value of 0.014 µM. nih.gov More recently, a diarylamide 3-aminoindazole derivative, AKE-72, was identified as a potent pan-BCR-ABL inhibitor, including the T315I mutant, with IC50 values of < 0.5 nM and 9 nM against BCR-ABLWT and BCR-ABLT315I, respectively. nih.gov

FGFR: A 3-aminoindazole derivative has shown significant inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1). nih.govsemanticscholar.org

ALK: A 3-aminoindazole derivative, which would later be known as entrectinib, demonstrated high potency against anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM. nih.gov

Other Kinases: The potent indazole derivative, compound 5, was tested against a panel of 18 oncogenic kinases and showed significant inhibition of c-Kit, FLT3, and VEGFR2, among others. nih.govsemanticscholar.org

The table below summarizes the tyrosine kinase inhibitory activities of various 1H-indazol-3-amine derivatives.

| Compound Class/ID | Target Kinase | IC50 |

| 1H-indazol-3-amine derivative (89) | Bcr-AblWT | 0.014 µM |

| 1H-indazol-3-amine derivative (89) | Bcr-AblT315I | 0.45 µM |

| AKE-72 | BCR-ABLWT | < 0.5 nM |

| AKE-72 | BCR-ABLT315I | 9 nM |

| 3-aminoindazole derivative (Entrectinib) | ALK | 12 nM |

| 3-aminoindazole derivative (5) | FGFR1 | >83.9% inhibition at 50nM |

| 3-aminoindazole derivative (5) | c-Kit | >83.9% inhibition at 50nM |

| 3-aminoindazole derivative (5) | FLT3 | >83.9% inhibition at 50nM |

| 3-aminoindazole derivative (5) | VEGFR2 | >83.9% inhibition at 50nM |

This table presents data for various derivatives of 1H-indazol-3-amine, not specifically this compound. There is no available data in the reviewed literature for the inhibition of EGFR, PDK1, and TTK by this compound or its close derivatives.

Nitric Oxide Synthase (NOS) Isoform Inhibition (nNOS, eNOS, iNOS)

The indazole nucleus is a core structure in several potent inhibitors of nitric oxide synthase (NOS). Studies have demonstrated that various substituted indazoles can inhibit both constitutive (nNOS, eNOS) and inducible (iNOS) isoforms of the enzyme. The inhibitory potency is significantly influenced by the nature and position of substituents on the indazole ring.

Research on nitro-substituted indazoles has provided specific data on their inhibitory capabilities. For instance, 7-nitroindazole (B13768) has been identified as a potent inhibitor of the neuronal NOS (nNOS) isoform. researchgate.netresearchgate.net Kinetic analyses have shown that 7-nitroindazole acts as a competitive inhibitor with respect to the L-arginine substrate and the tetrahydrobiopterin (B1682763) cofactor for the constitutive isoform, but it displays noncompetitive inhibition versus arginine for the inducible isoform. researchgate.net The inhibitory mechanism is believed to involve the interaction of the indazole compound with the heme-iron component of the enzyme, thereby preventing oxygen from binding. researchgate.net

The following table summarizes the inhibitory concentrations (IC50) of several indazole derivatives against constitutive NOS from bovine brain and inducible NOS from murine macrophages.

| Compound | Constitutive NOS (Bovine Brain) IC50 | Inducible NOS (Murine Macrophage) IC50 |

| Indazole | 2.3 mM | 470 µM |

| 5-Nitroindazole | 1.15 mM | 240 µM |

| 6-Nitroindazole | 40 µM | 56 µM |

| 7-Nitroindazole | 2.5 µM | 20 µM |

Factor Xa Inhibition

The 3-aminoindazole scaffold is recognized as a key structural motif in the development of inhibitors for coagulation Factor Xa (FXa), a critical enzyme in the blood clotting cascade. While specific inhibitory data for this compound was not prominently featured in the reviewed literature, the foundational role of the 3-aminoindazole core has been established in designing potent FXa inhibitors.

This scaffold serves as an effective P1 motif, which binds to the S1 pocket of the enzyme. For example, 3-aminoindazole has been explicitly reported as a P1 moiety in the design of novel FXa inhibitors. Furthermore, research into inhibitors of the related enzyme Factor XIa (FXIa) has highlighted the utility of this scaffold. In one study, replacing a phenylcarboxamide group with an aminoindazole moiety resulted in a selective FXIa inhibitor with subnanomolar affinity (Ki = 1.5 nM), demonstrating the potent interaction this structure can have within the active site of coagulation proteases.

Cyclooxygenase-2 (COX-2) Inhibition

Indazole derivatives are known to possess anti-inflammatory properties, which often suggests a potential interaction with enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2). researchgate.net However, based on a review of the available scientific literature, there is a lack of specific data detailing the direct inhibitory activity of this compound or its closely related derivatives on the COX-2 enzyme. While the broader class of indazole compounds is of interest in anti-inflammatory research, quantitative measures of COX-2 inhibition (e.g., IC50 or Ki values) for this specific chemical series are not extensively documented. Research into other heterocyclic scaffolds, such as pyrazoles and oxindoles, has yielded more potent and selective COX-2 inhibitors. acs.org

Other Enzyme Targets (e.g., Glutathione S-transferase P1-1)

Glutathione S-transferase P1-1 (GSTP1-1) is an enzyme involved in cellular detoxification processes and is a target for overcoming drug resistance in cancer therapy. While various chemical classes have been investigated as inhibitors of GSTP1-1, including ethacrynic acid derivatives and organometallic complexes, there is limited specific information in the reviewed literature regarding the inhibition of GSTP1-1 by simple indazole derivatives like this compound. One study noted that derivatives of ethacrynic acid, a known GSTP1-1 inhibitor, have cytotoxic activity through this mechanism, but did not extend this finding to the indazole derivatives that were the focus of the paper. researchgate.net

Receptor Antagonism Studies

α2-AR/I1 Imidazoline (B1206853) Binding Site

Derivatives of the indazole scaffold have been extensively studied for their interaction with α2-adrenoceptors (α2-AR) and I1 imidazoline binding sites, which are targets for centrally acting antihypertensive agents. Research on fluorinated analogues of marsanidine, an α2-AR agonist, demonstrates that the position of fluorine on the indazole ring significantly impacts binding affinity and selectivity. celentyx.com

Generally, the introduction of a fluorine atom to the indazole ring of these compounds was found to reduce both the binding affinity and the selectivity for α2-AR over the I1 imidazoline binding site. celentyx.com A separate study on 3-[(imidazolidin-2-yl)imino]indazoles, which are positional isomers of marsanidine, identified compounds with high affinity for the α2-adrenoceptor and significant selectivity over the I1 site. acs.orgacs.org

The table below presents the binding affinities (Ki) and selectivity ratios for several indazole derivatives at the α2-adrenoceptor and the I1 imidazoline binding site.

| Compound | α2-AR Ki (nM) | I1 Site Ki (nM) | Selectivity Ratio (α2/I1) |

| 3-[(Imidazolidin-2-yl)imino]indazole | 39.4 | 3220 | 82 |

| 4-Chloro-3-[(imidazolidin-2-yl)imino]indazole | 15.9 | 1830 | 115 |

| 4-Methyl-3-[(imidazolidin-2-yl)imino]indazole | 22.6 | 15600 | 690 |

5-HT3 Receptor Antagonism

The indazole ring is a well-established pharmacophore in the design of serotonin (B10506) 5-HT3 receptor antagonists, which are primarily used as antiemetics. ingentaconnect.com The structure of the indazole nucleus is a core component of potent antagonists like granisetron.

Research has identified novel indazole-derived heterocycles that exhibit high binding affinity for the human 5-HT3A receptor. These compounds have been investigated as potential partial agonists for the treatment of irritable bowel syndrome (IBS). The binding affinities of several N-substituted indazole derivatives have been quantified, demonstrating that modifications to the indazole ring and the side chain can produce compounds with nanomolar potency. celentyx.com

The binding affinities (Ki) for selected indazole derivatives at the h5-HT3A receptor are shown in the following table.

| Compound | Substituent (R1) | Substituent (R2) | Stereochemistry | h5-HT3A Ki (nM) |

| 5a | Phenyl | H | (R) | 1.8 ± 0.5 |

| 5b | Phenyl | H | (S) | 2.5 ± 0.6 |

| 6a | 4-Fluorophenyl | H | (R) | 5.0 ± 1.2 |

| 6b | 4-Fluorophenyl | H | (S) | 7.9 ± 1.9 |

| 16a | H | CH3 | (R) | 0.9 ± 0.6 |

| 16b | H | CH3 | (S) | 0.7 ± 0.1 |

Structure Activity Relationship Sar and Pharmacophore Modeling for 5 Fluoro 1 Methyl 1h Indazol 3 Amine Derivatives

Influence of Fluorine Atom Position and Electronic Effects on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry. researchgate.net Due to its small size and high electronegativity, fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without causing substantial steric hindrance. researchgate.netnih.govmdpi.com Fluorination can enhance bioavailability and the affinity for target proteins. researchgate.netnih.gov

Fluorination at the C-5 position of the indazole ring directly influences the electronic environment of the benzene (B151609) portion of the scaffold. This modification can enhance the molecule's ability to interact with specific biological targets. The presence of a fluorine atom can lead to improved metabolic stability by blocking potential sites of oxidation. nih.gov In the context of 5-Fluoro-1-methyl-1H-indazol-3-amine, the C-5 fluorine atom contributes to a distinct electronic signature that can be crucial for selective binding to target proteins. For instance, studies on similar fluorinated heterocyclic compounds have shown that fluorine substitution can lead to more potent biological activity compared to non-fluorinated analogues. mdpi.comscirp.orgscirp.org

While direct comparisons for this compound are specific, the impact of substitution at the C-7 position on the indazole ring has been noted in other derivatives. For example, 7-methoxyindazole and 7-nitroindazole (B13768) are known nitric oxide synthase inhibitors. austinpublishinggroup.com This indicates that the C-7 position is sensitive to substitution, and the introduction of a group, such as fluorine, can modulate biological activity. A fluorine atom at C-7 would exert a strong inductive electron-withdrawing effect, potentially influencing the acidity of the N-1 proton (in an unmethylated scaffold) or altering the binding interactions with a target protein. In a study of fluorinated indazoles as Rho kinase (ROCK1) inhibitors, a derivative with fluorine at the C-6 position showed significantly enhanced inhibitory potency (IC₅₀ value of 14 nM) and improved oral bioavailability compared to a C-4 fluorinated analogue (IC₅₀ of 2500 nM), highlighting the profound impact of fluorine's position on the benzene ring. nih.gov

Role of N-Methylation in Biological Potency and Selectivity

N-methylation, specifically at the N-1 position of the indazole ring, plays a critical role in defining the pharmacological profile of these derivatives. This modification eliminates the possibility of tautomerization and removes a hydrogen bond donor capability at the N-1 position. This can lead to improved membrane permeability and oral bioavailability. nih.gov The methyl group can also provide favorable steric interactions within a target's binding pocket, enhancing potency and selectivity. In a novel ALK5 receptor inhibitor, the N-(methyl-d3)-1H-indazol-5-yl moiety was a key component of the potent compound. nih.govresearchgate.net By fixing the substitution at the N-1 position, N-methylation prevents the formation of the 2H-indazole regioisomer, which can have different biological activities and properties, thus ensuring a more specific interaction with the intended target. pnrjournal.com

Significance of Substituents at the C-3 Position of the Indazole Scaffold

The C-3 position of the indazole scaffold is a critical site for functionalization, playing a pivotal role in promoting and modulating pharmaceutical activity. mdpi.comchim.it The 1H-indazole-3-amine structure, in particular, is recognized as an effective "hinge-binding" fragment in many kinase inhibitors, where the amine group forms crucial hydrogen bonds with the protein's hinge region. nih.gov SAR studies have consistently shown that the nature of the substituent at C-3 dictates the compound's potency and selectivity. For example, the introduction of a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position was found to be essential for strong inhibitory activities in a series of 1H-indazoles targeting the IDO1 enzyme. nih.gov The versatility of the C-3 position allows for the attachment of a wide range of functional groups, enabling fine-tuning of the molecule's properties to achieve desired biological effects. mdpi.comnih.gov

Contributions of Various Substituents to Specific Biological Activities (e.g., nitro, ethoxy, bromo, phenyl groups)

The biological activity of indazole derivatives can be further diversified by introducing various substituents onto the core structure.

Nitro Group : The nitro group is a strong electron-withdrawing group that can significantly impact a molecule's electronic properties and biological activity. researchgate.net It is a feature in many biologically active compounds, often contributing to antimicrobial or antiprotozoal effects through metabolic reduction to reactive intermediates. nih.gov In the indazole series, 7-nitroindazole is a well-known inhibitor of neuronal nitric oxide synthase (nNOS), demonstrating that the nitro group can be a key pharmacophoric feature for specific enzyme inhibition. austinpublishinggroup.com

Ethoxy Group : Alkoxy groups like ethoxy or methoxy (B1213986) can serve as hydrogen bond acceptors and can increase lipophilicity. The 7-methoxyindazole, for instance, was found to be a potent nNOS inhibitor in in vitro assays. austinpublishinggroup.com An ethoxy group, being slightly larger, could provide different steric and electronic contributions, potentially optimizing binding affinity for a specific target.

Bromo Group : Halogen atoms like bromine are often incorporated to enhance binding affinity through halogen bonding or by increasing lipophilicity. In SAR studies of indazole derivatives, the presence of a bromine atom, for example at the C-6 position, has been shown to be important for inhibitory activity. nih.gov

Phenyl Group : The introduction of aryl groups, such as a phenyl ring, can establish important hydrophobic or π-stacking interactions within a receptor's binding site. SAR studies have revealed that the presence of aryl groups on the indazole core, often at the C-3 or C-6 positions, is crucial for inhibitory activities against various targets. nih.gov

The following table summarizes the influence of different substituents on the biological activity of indazole derivatives based on published findings.

| Substituent | Position(s) | Observed Biological Effect |

| Fluorine | C-6 | Significantly enhanced ROCK1 inhibitory potency. nih.gov |

| Nitro | C-7 | Potent inhibitor of neuronal nitric oxide synthase (nNOS). austinpublishinggroup.com |

| Methoxy | C-7 | Potent nNOS inhibitor in vitro. austinpublishinggroup.com |

| Bromo | C-6 | Important for inhibitory activity in certain series. nih.gov |

| Aryl | C-3, C-6 | Crucial for inhibitory activities. nih.gov |

| Carbohydrazide | C-3 | Crucial for strong IDO1 inhibitory activity. nih.gov |

Development of Pharmacophore Models for Target Interaction

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov For indazole derivatives, a pharmacophore model would typically include key features such as:

Hydrogen Bond Donors : The amine at the C-3 position and the N-H at the N-1 position (if not substituted) are critical hydrogen bond donors.

Hydrogen Bond Acceptors : The nitrogen atom at the N-2 position of the pyrazole (B372694) ring is a key hydrogen bond acceptor. nih.gov

Aromatic/Hydrophobic Regions : The fused benzene ring provides a large hydrophobic surface that can engage in van der Waals or π-π stacking interactions with the target protein. nih.gov

The 1H-indazole structure itself has been identified as a novel key pharmacophore for potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitory activity. nih.gov A well-defined pharmacophore model serves as a valuable tool in virtual screening and the rational design of new, more potent, and selective ligands. It helps researchers predict how a new derivative will bind to its target and guides the synthesis of compounds with improved therapeutic potential. nih.gov

In-depth Computational Analysis of this compound Remains Undocumented in Publicly Available Research

A comprehensive review of scientific literature reveals a lack of specific computational studies focused solely on the chemical compound this compound. While the methodologies outlined—including molecular docking, Density Functional Theory (DFT) calculations, and Quantitative Structure-Activity Relationship (QSAR) modeling—are standard and frequently applied to the broader class of indazole derivatives, specific data and detailed research findings for this particular molecule are not present in the available search results.

Computational chemistry and in silico approaches are pivotal in modern drug discovery and materials science for predicting molecular behavior and interactions, thereby guiding experimental research. However, for an article to be generated with the requested scientific accuracy and detail, including data tables on binding energies, electronic properties, and specific molecular interactions, it must be based on published research that has performed these analyses on the exact compound .

Searches for molecular docking studies of this compound with specific targets like DNA gyrase or proteins involved in renal cancer pathways did not yield specific binding modes or energy values for this ligand. Similarly, DFT calculations detailing its electronic structure, such as the HOMO-LUMO energy gap, or analyses of its Molecular Electrostatic Potential (MEP) surface could not be found. Furthermore, no QSAR models specifically developed for or including this compound were identified.

The available literature extensively covers various other indazole derivatives, showcasing the utility of these computational methods. For instance, studies on related compounds have demonstrated how molecular docking can predict binding affinities to cancer-related proteins and how DFT can elucidate electronic properties that influence molecular reactivity. nih.govderpharmachemica.comresearchgate.netresearchgate.net QSAR studies on series of indazoles have also been successful in correlating chemical structures with biological activities.

Without specific studies on this compound, the generation of a thorough and scientifically accurate article with detailed findings and data tables as per the user's stringent requirements is not possible. Creating such content would necessitate fabricating data, which is contrary to the principles of scientific accuracy. Therefore, until such research is published and becomes publicly accessible, a detailed computational analysis focusing exclusively on this compound cannot be provided.

Computational Chemistry and in Silico Approaches in 5 Fluoro 1 Methyl 1h Indazol 3 Amine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

2D-QSAR and 3D-QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are foundational to computational drug design, establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. In the context of indazole derivatives, both 2D-QSAR and 3D-QSAR models have been instrumental in elucidating the key features governing their therapeutic potential, such as anticancer or anti-inflammatory effects. researchgate.netresearchgate.net

2D-QSAR models are developed by correlating biological activity with molecular descriptors calculated from the 2D representation of the molecules. These descriptors can include electronic, thermodynamic, and topological properties. For indazole derivatives, 2D-QSAR models have been successfully generated using statistical methods like Multiple Linear Regression (MLR), which creates a linear equation to predict activity. researchgate.net

3D-QSAR models , on the other hand, utilize information from the three-dimensional structures of the molecules. These models are particularly powerful as they consider the spatial arrangement of atoms and fields. Methods such as k-Nearest Neighbor (kNN) are employed to build models based on steric (shape) and electrostatic (charge distribution) fields. researchgate.netnih.gov The development process involves aligning a series of related indazole compounds and calculating these fields around them to determine which spatial regions are critical for biological activity. nih.gov

The statistical robustness of these models is paramount and is assessed through rigorous internal and external validation procedures. nih.gov

| Model Type | Statistical Method | Correlation Coefficient (r²) | Internal Validation (q²) | External Validation (pred_r²) | Reference |

|---|---|---|---|---|---|

| 2D-QSAR | MLR | 0.9512 | 0.8998 | 0.8661 | researchgate.net |

| 3D-QSAR | SWF kNN | - | 0.9132 | - | researchgate.net |

| 3D-QSAR | PLS | >0.6 | >0.5 | >0.5 | nih.govnih.gov |

Predictive Accuracy and Key Structural Descriptors

The primary value of a QSAR model lies in its predictive accuracy, which is confirmed through stringent validation. A high correlation coefficient (r²) indicates a good fit of the model to the training data, but the internal cross-validation coefficient (q²) and the external prediction coefficient (pred_r²) are more robust indicators of the model's predictive power for new, untested compounds. researchgate.netnih.gov For indazole derivatives, developed QSAR models have demonstrated high predictive capabilities, as evidenced by strong q² and pred_r² values. researchgate.net

Beyond prediction, QSAR models identify key structural descriptors that are crucial for biological activity. These descriptors provide a quantitative understanding of the structure-activity relationship.

2D Descriptors: In studies of indazole derivatives, specific 2D descriptors have been shown to positively contribute to activity. For instance, descriptors like chi4 (a topological descriptor related to molecular shape) and atom-pair descriptors such as T_2_N_3 and T_2_O_5 have been identified as important. researchgate.net The positive correlation of these descriptors suggests that specific atomic arrangements and branching patterns are favorable for the compound's biological function.

3D Descriptors: 3D-QSAR models provide intuitive visual feedback through contour maps. These maps highlight regions where certain properties enhance or diminish activity. For example, steric contour maps might show that bulky substituents in a particular region increase potency, while electrostatic maps could indicate that an electropositive or electronegative group is preferred in another area for optimal target interaction. nih.gov

| Descriptor Type | Descriptor Example | Significance/Interpretation | Reference |

|---|---|---|---|

| 2D (Topological) | chi4 | Positively correlated with activity, indicating the importance of specific molecular branching and connectivity. | researchgate.net |

| 2D (Atom-Pair) | T_2_N_3, T_2_O_5 | Positively correlated with activity, highlighting the favorable influence of specific nitrogen and oxygen atom arrangements. | researchgate.net |

| 3D (Field-based) | Steric Fields | Contour maps reveal regions where bulky groups enhance or diminish biological activity. | nih.gov |

| 3D (Field-based) | Electrostatic Fields | Contour maps identify areas where positive or negative charges are favorable for potency. | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational and Binding Stability

While QSAR models predict activity based on structure, Molecular Dynamics (MD) simulations provide a dynamic view of how a ligand, such as an indazole derivative, interacts with its biological target over time. These simulations model the atomic-level movements and forces within a ligand-protein complex, offering critical insights into the stability of the binding pose and the nature of the interactions. worldscientific.comnih.gov

For indazole-based compounds, MD simulations are typically performed after an initial molecular docking study to validate the predicted binding mode. The simulation assesses whether the compound remains stably bound within the active site of the target protein, such as a kinase or enzyme, over a set period (e.g., nanoseconds). researchgate.networldscientific.com

Research findings from MD simulations on various indazole derivatives have consistently highlighted their stability within the active sites of their respective targets. researchgate.networldscientific.com The analysis of these simulations reveals that binding is often maintained through a network of specific interactions. Key interactions for indazole scaffolds frequently include hydrogen bonds, hydrophobic contacts, and electrostatic forces with crucial amino acid residues in the binding pocket. worldscientific.com This detailed understanding of binding dynamics is invaluable for the rational design of next-generation inhibitors with improved affinity and residence time. nih.gov

| Target Class | Simulation Goal | Key Findings | Observed Interactions | Reference |

|---|---|---|---|---|

| Kinases (e.g., VEGFR-2) | Assess binding stability and interpret SAR | Compound remained stable in the active site; identified factors crucial for inhibition. | Interaction with solvent-accessible regions, importance of NH linker. | nih.gov |

| Enzymes (e.g., COX-2) | Evaluate stability of docked pose | The ligand-protein complex was stable throughout the simulation. | Robust binding involving hydrogen bonds, electrostatic, and hydrophobic contacts. | researchgate.networldscientific.com |

| Hypoxia-Inducible Factor (HIF-1α) | Confirm binding efficiency and stability | The most potent compound was found to be quite stable in the active site. | Good binding efficiency maintained by key residue interactions. | nih.gov |

Comparative Medicinal Chemistry of 5 Fluoro 1 Methyl 1h Indazol 3 Amine Within Indazole Chemical Space

Analogues and Isosteres of the Indazole Scaffold

The exploration of analogues and isosteres of the indazole scaffold is a common strategy in medicinal chemistry to modulate physicochemical properties, improve biological activity, and enhance pharmacokinetic profiles. cambridgemedchemconsulting.com Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key concept in this process. nih.gov

For the indazole core, several isosteric replacements have been investigated. These include other nitrogen-containing heterocyclic systems that can mimic the hydrogen bonding and aromatic interactions of the indazole ring. researchgate.net Examples of such isosteres include:

Benzimidazoles: These share a similar bicyclic structure and have been explored as alternatives in various drug discovery programs. acs.org

Indoles: While differing in the arrangement of nitrogen atoms, indoles can sometimes serve as effective isosteres. acs.org

Pyrazolopyridines: These scaffolds can also mimic the indazole core and have been used in the design of kinase inhibitors. nih.gov

Benzotriazoles: This scaffold is another variation of a fused aromatic nitrogen heterocycle with demonstrated biological activity. dntb.gov.ua

Structural modifications to the indazole ring itself are also extensively studied. Substitutions at various positions of the bicyclic system can significantly impact the molecule's properties. For instance, in the context of 5-Fluoro-1-methyl-1H-indazol-3-amine, the fluorine atom at the 5-position is a strategic modification. Fluorine can act as a bioisostere of a hydrogen atom, influencing electronic properties and metabolic stability. nih.gov The methyl group at the 1-position and the amine group at the 3-position are also critical for biological interactions, and their modification or replacement with other functional groups is a common approach to explore the SAR. nih.gov For example, the 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of kinases. nih.gov

Comparison of Biological Activities Across Indazole Derivatives

The indazole scaffold is associated with a broad spectrum of biological activities, and subtle structural changes can lead to significant differences in potency and selectivity. austinpublishinggroup.comnih.gov Indazole derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents, among others. nih.govresearchgate.netnih.gov

A comparative analysis of various indazole derivatives reveals key structure-activity relationships. For instance, the substitution pattern on the indazole ring is crucial for determining the biological target and efficacy. nih.govnih.gov

| Compound/Derivative Class | Biological Target/Activity | Key Structural Features |

| Pazopanib | Tyrosine Kinase Inhibitor (VEGFR, PDGFR, c-Kit) | Indazole core with substitution at the 3-position. nih.gov |

| Niraparib | PARP Inhibitor | Features a substituted indazole ring system. nih.gov |

| ARRY-371797 | p38α Kinase Inhibitor | A specific indazole derivative for cardiovascular conditions. nih.gov |

| 1H-indazol-3-amine derivatives | Bcr-Abl Inhibitors | The 3-amino group is critical for activity. nih.gov |

| Diarylurea derivatives with indazole | c-Kit Inhibitors | The indazole ring tolerates various substituents. nih.gov |

| 2,3-diphenyl-2H-indazole derivatives | Antiprotozoal | Phenyl substitutions enhance potency against certain parasites. mdpi.com |

| Indazole-based SERDs | Selective Estrogen Receptor Degraders | Modifications on the indazole and aryl rings improve potency. nih.gov |

The specific compound this compound is a building block for more complex molecules. A series of 1H-indazole-3-amine derivatives have been synthesized and evaluated for their anticancer activities against various human cancer cell lines, including lung, leukemia, prostate, and hepatoma cell lines. nih.gov One such derivative demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.govresearchgate.net

Mechanistic Insights from Comparative Studies

Comparative studies of indazole derivatives provide valuable insights into their mechanisms of action. The indazole scaffold can interact with a variety of biological targets, often through hydrogen bonding and hydrophobic interactions. acs.org

For many indazole-based kinase inhibitors, the nitrogen atoms of the pyrazole (B372694) ring are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.govtandfonline.com The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment. nih.gov

Molecular docking and structure-based design studies have been instrumental in elucidating the binding modes of indazole derivatives. nih.govtandfonline.com For example, in the design of FLT3 inhibitors, the indazole and benzimidazole (B57391) structures were shown to interact with key amino acid residues in the target protein. tandfonline.combohrium.com Similarly, computational studies of indazole-based covalent inhibitors targeting drug-resistant EGFR have confirmed their binding mechanism. nih.gov

The mechanism of action for some indazole derivatives extends beyond kinase inhibition. For instance, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.govresearchgate.net

Implications for Rational Drug Design and Optimization

The wealth of data from comparative studies of indazole derivatives has significant implications for rational drug design and optimization. nih.govnih.gov By understanding the SAR, medicinal chemists can strategically modify the indazole scaffold to improve potency, selectivity, and pharmacokinetic properties.

Key strategies for the rational design of indazole-based drugs include:

Scaffold Hopping and Bioisosteric Replacement: Utilizing alternative heterocyclic systems to mimic the indazole core can lead to novel compounds with improved properties. nih.gov

Structure-Based Design: Employing computational tools like molecular docking and X-ray crystallography to guide the design of inhibitors that fit optimally into the target's binding site. acs.orgdundee.ac.uk

Fragment-Based Drug Discovery: Using the indazole scaffold as a starting point and building upon it with fragments that interact with specific pockets of the target protein. nih.govnih.gov

Conformational Restriction: Introducing conformational constraints into the molecule can enhance binding affinity and selectivity by reducing the entropic penalty upon binding. acs.org

Future Directions and Translational Research Perspectives for 5 Fluoro 1 Methyl 1h Indazol 3 Amine

Exploration of Novel Biological Targets and Therapeutic Applications

While the full biological profile of 5-Fluoro-1-methyl-1H-indazol-3-amine is still under investigation, research on structurally related indazole derivatives provides a roadmap for exploring its potential therapeutic applications. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases, suggesting a broad potential for this compound as a kinase inhibitor. nih.gov Future research should systematically screen this compound against various biological targets to uncover novel therapeutic opportunities.

Key areas for exploration include:

Oncology: Various indazole derivatives have shown potent anti-tumor activities. nih.govacs.org Future studies could investigate the efficacy of this compound against a panel of cancer cell lines. Based on the activity of similar compounds, potential targets could include protein kinases involved in cancer progression, such as Polo-like kinase 4 (PLK4), FMS-like tyrosine kinase 3 (FLT3), and Activin receptor-like kinase 5 (ALK5). acs.orgresearchgate.netnih.gov Furthermore, its role in modulating pathways like the p53/MDM2 pathway could be explored, as seen with other indazole derivatives. nih.govresearchgate.net

Virology: Fluorinated indazoles have demonstrated potential as antiviral agents, including activity against HIV and influenza viruses. nih.govnih.gov Research into the antiviral spectrum of this compound is warranted, particularly focusing on targets like the influenza PA-PB1 protein-protein interface or viral reverse transcriptase enzymes. nih.govnih.gov

Inflammatory Diseases: The indazole nucleus is a core component of anti-inflammatory drugs like Benzydamine. nih.gov Investigating the potential of this compound as an inhibitor of inflammatory targets, such as 5-lipoxygenase (5-LO), could open new avenues for treating inflammatory conditions. nih.gov

Antimicrobial Activity: Preliminary data on related compounds like 5-Fluoro-1H-indazol-3-amine suggest potential antibacterial activity. cymitquimica.com A thorough evaluation of this compound against a broad range of pathogenic bacteria and fungi is a logical next step.

| Therapeutic Area | Potential Biological Target | Rationale from Related Compounds | Reference |

|---|---|---|---|

| Oncology | Kinases (e.g., PLK4, FLT3, ALK5, Bcr-Abl) | Indazole derivatives act as potent inhibitors of various kinases involved in cancer. | nih.govacs.orgresearchgate.netnih.gov |

| Oncology | p53/MDM2 Pathway, Bcl2 Family | 1H-indazole-3-amine derivatives have been shown to induce apoptosis by inhibiting these pathways. | nih.govresearchgate.net |

| Virology | Influenza Polymerase (PA-PB1 interface) | Indazole-containing compounds show potent anti-influenza activity by targeting this interface. | nih.gov |

| Virology | HIV Reverse Transcriptase | Fluorinated indazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors. | nih.gov |

| Inflammation | 5-Lipoxygenase (5-LO) | Imidazole derivatives with structural similarities are potent 5-LO inhibitors. | nih.gov |

Development of Advanced Synthetic Methodologies for Improved Yields and Selectivity

The advancement of this compound from a laboratory curiosity to a viable clinical candidate will depend on the development of efficient, scalable, and selective synthetic methods. While general methods for synthesizing indazole cores exist, optimizing them for this specific fluorinated and methylated derivative is crucial. nih.gov

Future research in synthetic chemistry should focus on:

Novel Catalytic Systems: Exploring advanced catalytic systems, such as palladium or rhodium catalysts, for C-H activation and C-N/N-N coupling reactions could provide more direct and efficient routes to the indazole core. nih.gov

Flow Chemistry: Implementing flow chemistry techniques could offer better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for large-scale synthesis. enamine.net

Greener Chemistry: Focusing on environmentally friendly approaches, such as using less hazardous solvents and reagents and minimizing waste, will be important for sustainable manufacturing.

Integration of Advanced Omics Technologies for Deeper Mechanistic Understanding

To fully understand the therapeutic potential and mechanism of action of this compound, a systems-level approach is necessary. The integration of advanced "omics" technologies can provide a comprehensive view of the compound's biological effects.

Proteomics: Global proteomic and phosphoproteomic analyses can identify the direct protein targets and map the downstream signaling pathways modulated by the compound. This is particularly relevant if the compound acts as a kinase inhibitor, helping to confirm its target engagement and reveal its broader signaling impact. acs.org

Genomics/Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression profiles in response to treatment, offering insights into the compound's mechanism of action, potential resistance mechanisms, and identifying biomarkers that could predict patient response in future clinical settings.

Metabolomics: Studying the metabolic perturbations caused by the compound can uncover off-target effects and provide a deeper understanding of its physiological impact, contributing to a more complete picture of its biological activity.

Strategies for Enhancing Selectivity and Reducing Off-Target Effects

A critical challenge in drug development is achieving high selectivity for the intended biological target to maximize efficacy and minimize toxicity. For a compound like this compound, which has the potential to interact with multiple targets (e.g., various kinases), enhancing selectivity is paramount.

Future strategies should include:

Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry campaign to synthesize and test a library of analogues of this compound is essential. This will help to delineate the structural features required for potent and selective activity against a specific target. nih.gov

Computational Modeling and Simulation: Utilizing molecular docking and molecular dynamics simulations can provide insights into the binding mode of the compound with its target(s). This structural information can guide the rational design of new derivatives with improved selectivity by modifying specific functional groups to enhance interactions with the desired target while disrupting interactions with off-targets. nih.gov

Fragment-Based Drug Design: This approach can be used to identify small molecular fragments that bind to the target of interest. These fragments can then be grown or linked to develop more potent and selective lead compounds based on the core 5-Fluoro-1-methyl-1H-indazole structure.

| Strategy | Description | Expected Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Synthesis and biological evaluation of a focused library of analogues to identify key structural motifs for selectivity. | Identification of derivatives with optimized potency and selectivity profiles. |

| Computational Modeling | Using in silico tools to predict binding affinities and modes to guide the design of more selective compounds. | Rational design of molecules with enhanced target specificity before synthesis. |

| Fragment-Based Drug Design | Building lead compounds from small, low-affinity fragments that bind to specific pockets of the target protein. | Novel chemical entities with high ligand efficiency and improved selectivity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-1-methyl-1H-indazol-3-amine, and how can reaction yields be improved?

- Methodological Answer : The synthesis of indazole derivatives often involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, describes a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems, achieving 42% yield after chromatographic purification. To optimize yields, consider varying catalysts (e.g., CuI vs. Pd-based systems), solvent polarity, and reaction time. Statistical experimental design (e.g., factorial design) can systematically identify critical parameters (e.g., temperature, stoichiometry) to minimize trial-and-error approaches .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C/19F NMR to confirm substituent positions and fluorine incorporation ().

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- TLC/HPLC to assess purity (>95% recommended for biological assays). For challenging separations, employ gradient elution with polar/non-polar solvent mixtures (e.g., 70:30 ethyl acetate:hexane as in ) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cholinesterase, monoamine oxidase) based on structural analogs in . Use fluorometric or colorimetric methods (e.g., Ellman’s assay for cholinesterase) with positive controls (e.g., donepezil). For antioxidant potential, employ DPPH radical scavenging assays, ensuring proper calibration with Trolox or ascorbic acid .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA can simulate substituent effects (e.g., fluorine’s electron-withdrawing nature) on reaction outcomes. Pair computational predictions with experimental validation using small-scale reactions (e.g., microfluidic platforms) to refine models iteratively .

Q. How should researchers address contradictions in bioactivity data across different studies?

- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., pH, temperature, cell lines). For example, reports varying α-glucosidase inhibition results for indazole derivatives—replicate assays using identical enzyme sources (e.g., recombinant human vs. rat enzymes) and statistical analysis (ANOVA) to identify confounding variables. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies enhance the stability of this compound in aqueous solutions for long-term bioassays?

- Methodological Answer :

- pH optimization : Test stability across pH 3–9 using buffer systems (e.g., PBS, Tris-HCl).

- Lyophilization : Assess freeze-drying feasibility with cryoprotectants (e.g., trehalose).

- Light/temperature control : Store solutions in amber vials at −20°C and monitor degradation via HPLC .

Q. How can advanced statistical designs optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Implement a Box-Behnken or central composite design to evaluate interactions between variables (e.g., catalyst loading, solvent ratio). For example, highlights the use of factorial design to reduce experiments while maximizing data output. Post-analysis with response surface methodology (RSM) identifies optimal conditions (e.g., 85°C, 18 hours) for high yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.